Direct Head-to-Head: Grazoprevir Shows 4- to 5-Log Higher Potency Than Boceprevir and Telaprevir Across HCV Genotypes
In a direct head-to-head biochemical assay using recombinant HCV NS3/4A protease (genotype 1b), Grazoprevir exhibited an IC50 of 0.011 nM, compared to 200 nM for boceprevir and 100 nM for telaprevir — a >18,000-fold and >9,000-fold advantage, respectively [1]. Against genotype 2a, Grazoprevir IC50 = 0.14 nM vs. boceprevir IC50 = 1000 nM (7,140-fold higher) and telaprevir IC50 = 300 nM (2,140-fold higher) [1]. For genotype 3a, Grazoprevir IC50 = 0.91 nM vs. boceprevir IC50 = 600 nM (659-fold) and telaprevir IC50 = 400 nM (440-fold) [1].
| Evidence Dimension | Enzymatic IC50 (nM) against HCV NS3/4A protease |
|---|---|
| Target Compound Data | GT1b: 0.011 nM; GT2a: 0.14 nM; GT3a: 0.91 nM |
| Comparator Or Baseline | Boceprevir: GT1b 200 nM, GT2a 1000 nM, GT3a 600 nM; Telaprevir: GT1b 100 nM, GT2a 300 nM, GT3a 400 nM |
| Quantified Difference | Grazoprevir 18,000–7,140× more potent than boceprevir; 9,000–2,140× more potent than telaprevir depending on genotype |
| Conditions | Recombinant HCV NS3/4A protease FRET-based assay, 25°C, 30 min pre-incubation, 100 μM ATP |
Why This Matters
For procurement of HCV research compounds, Grazoprevir enables effective inhibition at sub-nanomolar concentrations across multiple genotypes, reducing required compound mass and lowering per-experiment cost compared to first-generation inhibitors.
- [1] Harper S, McCauley JA, Rudd MT, et al. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. ACS Med Chem Lett. 2012;3(4):332-336. View Source
